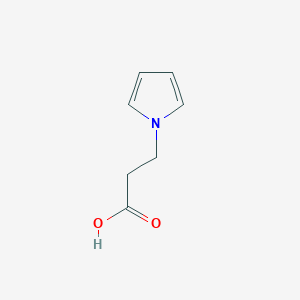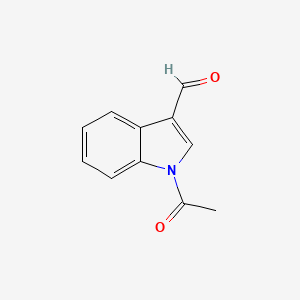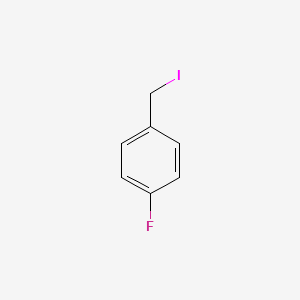
Fenisorex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenisorex: is a chemical compound known for its amphetamine-like properties. It is classified as an anorectic drug, meaning it is designed to suppress appetite.
Preparation Methods
The synthesis of Fenisorex involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The synthetic route generally includes:
Formation of the core structure: This involves the creation of the isochromen ring system.
Functional group modifications: Introduction of the fluorine atom and the phenyl group to the core structure.
Final assembly: Coupling the core structure with the appropriate amine to form the final product.
Chemical Reactions Analysis
Fenisorex undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the amine group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: Halogenation reactions can introduce different halogen atoms into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of fluorine substitution on the pharmacological properties of amphetamine-like drugs.
Biology: Investigated for its effects on appetite suppression and potential use in weight management.
Medicine: Explored for its potential use in treating obesity and related metabolic disorders.
Industry: Limited industrial applications due to its primary classification as a pharmaceutical compound.
Mechanism of Action
Fenisorex exerts its effects by acting on the central nervous system. It is believed to increase the release of monoamines, such as dopamine and norepinephrine, which suppress appetite. The molecular targets include monoamine transporters and receptors, leading to increased neurotransmitter levels in the synaptic cleft .
Comparison with Similar Compounds
Fenisorex is similar to other amphetamine-like anorectic drugs, such as:
Phentermine: Another appetite suppressant with a similar mechanism of action.
Diethylpropion: Used for short-term management of obesity.
Mazindol: A stimulant that also suppresses appetite.
This compound is unique due to its specific chemical structure, which includes a fluorine atom and an isochromen ring system, distinguishing it from other compounds in its class .
Properties
CAS No. |
34887-52-0 |
|---|---|
Molecular Formula |
C16H16FNO |
Molecular Weight |
257.30 g/mol |
IUPAC Name |
(1R,3R)-7-fluoro-N-methyl-1-phenyl-3,4-dihydro-1H-isochromen-3-amine |
InChI |
InChI=1S/C16H16FNO/c1-18-15-9-12-7-8-13(17)10-14(12)16(19-15)11-5-3-2-4-6-11/h2-8,10,15-16,18H,9H2,1H3/t15-,16-/m1/s1 |
InChI Key |
HEXAHJRXDZDVLR-HZPDHXFCSA-N |
SMILES |
CNC1CC2=C(C=C(C=C2)F)C(O1)C3=CC=CC=C3 |
Isomeric SMILES |
CN[C@H]1CC2=C(C=C(C=C2)F)[C@H](O1)C3=CC=CC=C3 |
Canonical SMILES |
CNC1CC2=C(C=C(C=C2)F)C(O1)C3=CC=CC=C3 |
Synonyms |
cis-7-fluoro-1-phenyl-3-isochromanmethylamine fenisorex fenisorex, hydrochloride, (cis)-(-)-isomer fenisorex, hydrochloride, (cis)-isomer fenisorex, hydrochloride, (trans)-isomer R 800 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)




![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
![1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 8a-[[[2,6-dideoxy-3,4-O-(1-methylethylidene)-beta-D-ribo-hexopyranosyl]oxy]methyl]-4-formyl-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (1R,3aR,4S,4aR,7R,7aR,8aS)-](/img/structure/B1197089.png)

![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1197093.png)




![4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B1197104.png)
